molecular formula C20H20F2N4O B3451185 1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]AZEPANE

1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]AZEPANE

Cat. No.: B3451185
M. Wt: 370.4 g/mol
InChI Key: WHFSDGUBUCEVTA-UHFFFAOYSA-N
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Description

1-[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]azepane is a pyrazolo[1,5-a]pyrimidine derivative featuring a difluoromethyl group at position 7, a phenyl group at position 5, and a carbonyl-linked azepane at position 3. Its molecular formula is C₂₀H₁₉F₂N₅O, derived from the precursor 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 438220-85-0; MW: 289.24) .

Properties

IUPAC Name

azepan-1-yl-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O/c21-18(22)17-12-16(14-8-4-3-5-9-14)24-19-15(13-23-26(17)19)20(27)25-10-6-1-2-7-11-25/h3-5,8-9,12-13,18H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFSDGUBUCEVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-326067 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 4-chlorobenzylamine with 2-(2-methoxyphenyl)acetonitrile in the presence of a base, followed by cyclization and further functionalization to yield the final product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

WAY-326067 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: WAY-326067 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-326067 has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: WAY-326067 is being investigated for its potential therapeutic benefits, particularly in the treatment of certain diseases and conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of WAY-326067 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Position 7 Substituent Key Features
Target Compound Azepane carbonyl Phenyl Difluoromethyl High lipophilicity, metabolic stability
4n (C₁₉H₁₅F₃N₆O₂) 4-Hydroxyphenyl diazenyl 4-Trifluoromethylphenyl - Partially saturated (dihydro core), lower MW (416.36)
4i (C₁₈H₁₅FN₆O₂) 4-Hydroxyphenyl diazenyl 3-Fluorophenyl - Fluorine enhances electronegativity, dihydro core
Compound 58 (C₁₆H₁₇N₃O) Isopropyl 3,5-Dimethylphenyl - Methyl groups improve steric bulk
Pir-8-11 (C₂₅H₂₈N₆O₃) Acetamide-phenyl Phenyl 2-(2-Hydroxyethoxy)ethylamino Hydrophilic side chain enhances solubility

Key Observations :

  • Saturation : The target compound’s fully aromatic pyrazolo[1,5-a]pyrimidine core contrasts with dihydro derivatives (e.g., 4n, 4i), which may reduce π-stacking interactions but improve synthetic accessibility .
  • Position 7: The difluoromethyl group in the target compound offers metabolic stability over morpholine (e.g., compound 43 ) or aminoethyl substituents (e.g., Pir-8-11 ).
  • Position 3 : Azepane’s seven-membered ring provides conformational flexibility compared to rigid piperazine (e.g., compound 43 ) or diazenyl groups (e.g., 4n ).

Physicochemical Properties

Table 2: Elemental Analysis and Molecular Weight Comparison

Compound Molecular Formula Calculated MW Found C (%) Found H (%) Found N (%) Source
Target Precursor Acid C₁₄H₉F₂N₃O₂ 289.24 - - -
4n (dihydro core) C₁₉H₁₅F₃N₆O₂ 416.36 54.61 3.58 19.96
4i (dihydro core) C₁₈H₁₅FN₆O₂ 366.35 58.83 4.03 22.47
Compound 43 (C₂₇H₃₁F₂N₉O₃) C₂₇H₃₁F₂N₉O₃ 568.26 - - -

Key Observations :

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]AZEPANE
    Reactant of Route 2
    Reactant of Route 2
    1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]AZEPANE

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